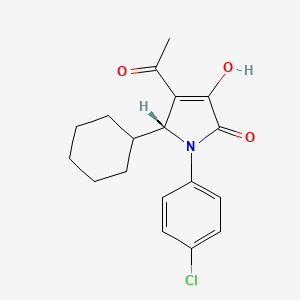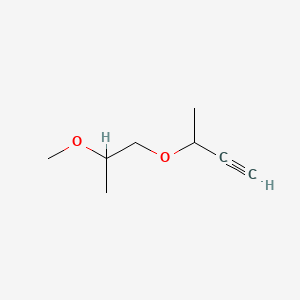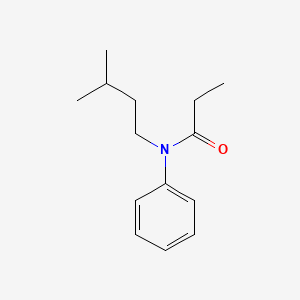
Propionanilide, N-isopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionanilide, N-isopentyl- is a chemical compound that belongs to the class of anilides Anilides are derivatives of aniline, where the hydrogen atom of the amino group is replaced by an acyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-isopentyl- can be achieved through several methods. One common approach involves the reaction of propionyl chloride with N-isopentylaniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of Propionanilide, N-isopentyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Propionanilide, N-isopentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Propionanilide, N-isopentyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in pain management and anesthesia.
Mecanismo De Acción
The mechanism of action of Propionanilide, N-isopentyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on opioid receptors to exert analgesic effects. The compound’s structure allows it to bind to these receptors, modulating pain signals and providing relief .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar properties.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with modified functional groups.
Uniqueness
Propionanilide, N-isopentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopentyl group differentiates it from other anilides, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles .
Propiedades
Número CAS |
63916-02-9 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)-N-phenylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-4-14(16)15(11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
Clave InChI |
JIRFRBDGXRUYFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCC(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
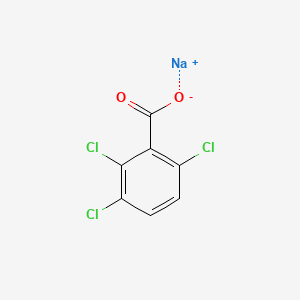

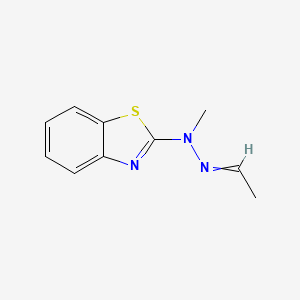
![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

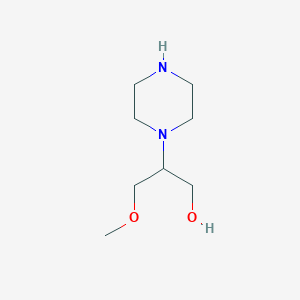
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
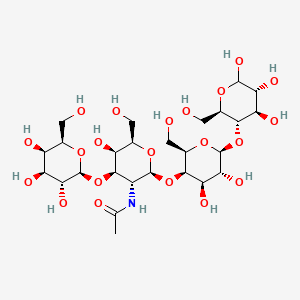
![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
